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Compound of Interest

Compound Name: 2-Acetamidoacrylic acid

Cat. No.: B135135 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-acetamidoacrylic acid, a key building block in synthetic organic chemistry and drug

discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, presented in a clear and comparative format. Furthermore,

this guide outlines the fundamental experimental protocols for acquiring such spectra, offering

a valuable resource for researchers working with this compound.

Spectroscopic Data Summary
The spectroscopic data presented below has been compiled from various sources to provide a

comprehensive profile of 2-acetamidoacrylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆

Frequency: 400 MHz
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

Data not explicitly

found in search

results

N/A N/A Vinyl protons (=CH₂)

Data not explicitly

found in search

results

N/A N/A NH proton

Data not explicitly

found in search

results

Singlet 3H
Acetyl methyl protons

(-CH₃)

Data not explicitly

found in search

results

Broad Singlet 1H
Carboxylic acid proton

(-COOH)

¹³C NMR (Carbon NMR) Data[1]

Instrument: Varian XL-100[1]

Chemical Shift (ppm) Assignment

Data not explicitly found in search results Acetyl methyl carbon (-CH₃)

Data not explicitly found in search results Vinyl carbon (=CH₂)

Data not explicitly found in search results Quaternary vinyl carbon (=C<)

Data not explicitly found in search results Carboxylic acid carbon (-COOH)

Data not explicitly found in search results Amide carbonyl carbon (-C=O)

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The data below

was obtained using Attenuated Total Reflectance (ATR) on a neat sample.[1]
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Instrument: Bruker Tensor 27 FT-IR[1]

Technique: ATR-Neat[1]

Wavenumber (cm⁻¹) Intensity Assignment

Broad band around 3300-2500 Broad O-H stretch (Carboxylic Acid)

Around 3200 Medium N-H stretch (Amide)

Around 3000 Medium C-H stretch (sp² and sp³)

Around 1700 Strong C=O stretch (Carboxylic Acid)

Around 1650 Strong C=O stretch (Amide I)

Around 1630 Medium C=C stretch (Alkene)

Around 1540 Medium N-H bend (Amide II)

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues. The following data

was obtained via Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

[1]

Ionization: Electron Ionization (EI)

m/z Relative Intensity Assignment

129 Base Peak [M]⁺ (Molecular Ion)

87 High [M - CH₂CO]⁺

43 High [CH₃CO]⁺

42 Medium [CH₂CO]⁺

Experimental Protocols
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The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-acetamidoacrylic acid in approximately 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean NMR tube.[2]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts (0 ppm).

Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer operating at a

frequency of 400 MHz or higher for better resolution. For ¹³C NMR, a longer acquisition time

may be necessary due to the lower natural abundance of the ¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of

protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants

to elucidate the structure.

Infrared (IR) Spectroscopy (ATR Method)
Sample Preparation: Place a small amount of the solid 2-acetamidoacrylic acid sample

directly onto the ATR crystal.[1]

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal. Record the spectrum, typically in the range of 4000-400

cm⁻¹.

Background Correction: A background spectrum of the clean, empty ATR crystal should be

recorded and automatically subtracted from the sample spectrum.

Analysis: Identify the characteristic absorption bands and assign them to the corresponding

functional groups.
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Mass Spectrometry (GC-MS with EI)
Sample Preparation: Dissolve a small amount of 2-acetamidoacrylic acid in a volatile

organic solvent compatible with the GC system (e.g., methanol or ethyl acetate) to a

concentration of approximately 1 mg/mL.[3]

Injection: Inject a small volume (typically 1 µL) of the solution into the gas chromatograph.

Chromatographic Separation: The sample is vaporized and separated based on its boiling

point and interaction with the GC column.

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's

ion source, where it is bombarded with high-energy electrons (typically 70 eV) to generate a

molecular ion and various fragments.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the

fragmentation pattern to gain insights into the molecule's structure.[4]

Logical Relationship of Spectroscopic Techniques
The following diagram illustrates how the different spectroscopic techniques provide

complementary information to elucidate the structure of 2-acetamidoacrylic acid.
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Spectroscopic Techniques Structural Information

NMR Spectroscopy ¹H NMR
¹³C NMR

Carbon-Hydrogen
Framework

Provides detailed map of
 H and C atoms and their

 connectivity.

IR Spectroscopy Functional Groups C=O, C=C, N-H, O-H

Identifies key
 functional groups.

Mass Spectrometry Molecular Weight
Fragmentation

Molecular Formula
& Connectivity Clues

Confirms molecular weight
 and provides fragmentation

 patterns.

{2-Acetamidoacrylic Acid | C₅H₇NO₃

MW: 129.11 g/mol}

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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